molecular formula C20H28N2O3 B3892086 2-isobutyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

2-isobutyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No.: B3892086
M. Wt: 344.4 g/mol
InChI Key: LMIRPNPPIFQLQM-UHFFFAOYSA-N
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Description

The compound “2-isobutyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The spirocyclic structure in this compound is a “spiro[4.5]decan” structure . The molecule also contains an isobutyryl group, a methoxybenzyl group, and two nitrogen atoms, indicating that it is a diazaspiro compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic structure and multiple functional groups. The spiro[4.5]decan structure consists of two rings of different sizes (a four-membered ring and a five-membered ring) sharing a single atom . The isobutyryl and methoxybenzyl groups, as well as the two nitrogen atoms, would add further complexity to the structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The isobutyryl and methoxybenzyl groups could potentially undergo substitution reactions . The nitrogen atoms might be able to act as bases or nucleophiles in reactions . The spirocyclic structure could potentially undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the isobutyryl and methoxybenzyl groups could potentially increase the compound’s hydrophobicity . The two nitrogen atoms might be able to form hydrogen bonds .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. If it shows biological activity, it could be studied as a potential therapeutic agent .

Properties

IUPAC Name

7-[(3-methoxyphenyl)methyl]-2-(2-methylpropanoyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3/c1-15(2)18(23)22-11-9-20(14-22)8-5-10-21(19(20)24)13-16-6-4-7-17(12-16)25-3/h4,6-7,12,15H,5,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIRPNPPIFQLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-isobutyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 2
2-isobutyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 3
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2-isobutyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
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2-isobutyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
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2-isobutyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
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2-isobutyryl-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one

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